molecular formula C10H12BrNO B8455867 4-Bromo-2-tetrahydrofuran-2-yl-aniline

4-Bromo-2-tetrahydrofuran-2-yl-aniline

Cat. No. B8455867
M. Wt: 242.11 g/mol
InChI Key: PGGAJIUOXRDUJQ-UHFFFAOYSA-N
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Patent
US08481552B2

Procedure details

To a stirring solution of 2-tetrahydrofuran-2-yl-aniline (4) (53.45 g, 327.5 mmol) in methyl tert-butyl ether (MTBE, 641.4 mL) and acetonitrile (213.8 mL) cooled to 2° C. was added N-bromosuccinimide (NBS, 58.88 g, 99%, 327.5 mmol, Aldrich B81255) in 4 portions maintaining internal temperature below about 8° C. The reaction mixture was stirred while cooling with an ice-water bath for 30 minutes (NMR of a worked-up aliquot showed complete consumption of starting material). Aqueous 1 N Na2S2O3 (330 mL) was added to the reaction mixture, removed the cold bath and stirred for 20 minutes. The mixture was diluted with EtOAc and the layers were separated. The organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine, dried over MgSO4, filtered through a short plug of silica, eluted with EtOAc, and concentrated under reduced pressure to give (5) as a very dark amber oil (82.25 g, 77-94% HPLC purity). Carried forward without further purification. LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 242.10 (2.89 min). 1H NMR (300 MHz, CDCl3) δ 7.22 (d, J=2.3 Hz, 1H), 7.16 (dd, J=8.4, 2.3 Hz, 1H), 6.54 (d, J=8.4 Hz, 1H), 4.79-4.73 (m, 1H), 4.15 (s, 2H), 4.10-4.01 (m, 1H), 3.93-3.85 (m, 1H), 2.26-2.13 (m, 1H), 2.12-1.97 (m, 3H) ppm.
Quantity
53.45 g
Type
reactant
Reaction Step One
Quantity
641.4 mL
Type
solvent
Reaction Step One
Quantity
213.8 mL
Type
solvent
Reaction Step One
Quantity
58.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8].[Br:13]N1C(=O)CCC1=O>C(OC)(C)(C)C.C(#N)C>[Br:13][C:11]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([CH:2]2[CH2:3][CH2:4][CH2:5][O:1]2)[CH:12]=1

Inputs

Step One
Name
Quantity
53.45 g
Type
reactant
Smiles
O1C(CCC1)C1=C(N)C=CC=C1
Name
Quantity
641.4 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
213.8 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
58.88 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below about 8° C
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice-water bath for 30 minutes (NMR of
Duration
30 min
CUSTOM
Type
CUSTOM
Details
complete consumption of starting material)
ADDITION
Type
ADDITION
Details
Aqueous 1 N Na2S2O3 (330 mL) was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
removed the cold bath
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica
WASH
Type
WASH
Details
eluted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1)C1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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